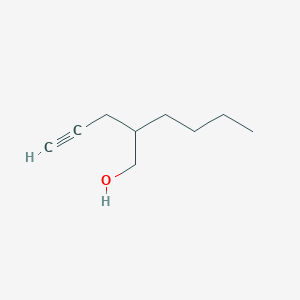

2-Prop-2-ynylhexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Prop-2-ynylhexan-1-ol, also known as geranylacetone, is a natural compound found in various essential oils. It is a colorless liquid with a pleasant floral odor and is widely used in the perfume industry. In recent years, geranylacetone has gained attention for its potential applications in scientific research, particularly in the field of medicine.

Scientific Research Applications

Catalytic Applications

IR Study of Adsorption and Decomposition on Carbon-Supported Catalysts Research on the interaction between propan-2-ol and carbon-supported metal catalysts (such as Pt, Ag, Cu, Ni) revealed insights into the adsorption and decomposition mechanisms of alcohols on catalyst surfaces. This study found that oxidized carbon surfaces, particularly those containing metals, promote the decomposition of propan-2-ol primarily through dehydrogenation processes (Zawadzki et al., 2001).

Synthetic Chemistry

Sequential Annulation Using Prop-2-ynylsulfonium Salts A novel method for the synthesis of hexahydropyrrolo[3,2-b]indoles via sequential annulation using prop-2-ynylsulfonium salts was developed. This approach allows for the construction of complex heterocyclic structures from simple starting materials, highlighting the utility of propargylic compounds in synthetic chemistry (Jia et al., 2017).

Regioselective Ruthenium-Catalyzed Coupling A study on the regioselective coupling of prop-2-yn-1-ols with allyl alcohol demonstrated the synthesis of 2-alkoxy-5-methylenetetrahydropyrans. This reaction, catalyzed by ruthenium(II), showcases the potential of propargylic alcohols in creating complex molecules with significant synthetic value (Dérien et al., 1999).

Materials Science

Supramolecular Polymers from Siloxanes Research on telechelic oligo- and poly(dimethylsiloxanes) with ureidopyrimidone functional groups demonstrated the formation of supramolecular polymers through hydrogen bonding. This study highlights the role of functionalized compounds in developing materials with novel properties, such as enhanced mechanical behavior and thermal characteristics (Hirschberg et al., 1999).

properties

IUPAC Name |

2-prop-2-ynylhexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-5-7-9(8-10)6-4-2/h2,9-10H,3,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URULHGMRATTZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC#C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Prop-2-ynylhexan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2731761.png)

![N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine](/img/structure/B2731772.png)

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2731774.png)

![N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2731777.png)

![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)